1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-
Description
Significance of Spiroketal Motifs in Contemporary Organic Synthesis
The spiroketal framework is a privileged structural scaffold that is of considerable interest in modern organic synthesis. rsc.orgrsc.orgnortheastern.edu Its rigid and well-defined three-dimensional shape, arising from the stereoelectronics of the spiroketal center, often plays a crucial role in conferring biological activity to molecules that contain it. rsc.orgnih.gov
Spiroketals are widespread structural units found in a vast array of natural products isolated from diverse sources such as insects, marine organisms, bacteria, fungi, and plants. acs.orgnih.gov Their presence is a hallmark of many biologically active compounds. Notable examples include:
Pheromones: Many insect pheromones, such as the olive fly pheromone, contain a spiroketal core, for instance, the 1,7-Dioxaspiro[5.5]undecane system. mdpi.com
Polyether Antibiotics: Complex antibiotics like monensin (B1676710) A feature spiroketal moieties as part of their intricate structures. researchgate.net
Marine Toxins: A number of toxins produced by marine organisms, including the diarrheic shellfish poisoning toxin okadaic acid, incorporate spiroketal systems. wikipedia.orgacs.org
Anticancer Agents: Natural products like berkelic acid and the rubromycins, which exhibit anticancer activity, are built around a benzannulated spiroketal scaffold. rsc.orgresearchgate.netacs.org
Triterpenoid Saponins: These compounds, found in various plants, were among the first examples of spiroketals described in the literature. wikipedia.org
The structural diversity is significant, with common frameworks including acs.orgacs.org, acs.orgchemeo.com, and chemeo.comchemeo.com spiroketal systems. rsc.orgacs.org While many natural spiroketals adopt a thermodynamically stable conformation stabilized by the anomeric effect, a number of them exist as less stable, nonanomeric isomers, which present unique synthetic challenges. acs.orgnih.gov
The prevalence and importance of the spiroketal motif in bioactive natural products have driven the development of numerous synthetic strategies. researchgate.net Spiroketals and their precursors are fundamental building blocks in the total synthesis of complex molecules. acs.org
Several key synthetic approaches are employed to construct the spiroketal unit:
Acid-Catalyzed Ketalization: The most traditional method involves the intramolecular cyclization of a dihydroxy ketone precursor under acidic conditions to form the thermodynamically favored spiroketal. nih.govresearchgate.net
Oxidative Cyclizations: Various oxidative methods provide access to spiroketals, offering alternative pathways that can sometimes lead to kinetic, less stable products. acs.org
Metal-Catalyzed Reactions: Transition metal catalysts, including gold, palladium, and copper, have been used for the spiroketalization of precursors like alkynyl diols, often under milder conditions than traditional acid catalysis. researchgate.net
Domino Reactions: Multi-step, one-pot sequences have been developed for the efficient assembly of complex spiroketal scaffolds from simpler starting materials. acs.org
These synthetic intermediates are not only crucial for accessing natural products but also for creating novel molecules for drug discovery and materials science, leveraging the spiroketal's unique conformational properties. wikipedia.org
Overview of the 1,5-Dioxaspiro[5.5]undecane Structural Class in Chemical Research
The 1,5-Dioxaspiro[5.5]undecane ring system serves as a versatile scaffold in organic synthesis. This specific class, characterized by two six-membered rings sharing a central carbon with oxygen atoms at the 1 and 5 positions, is a valuable framework for constructing more complex heterocyclic derivatives. nih.gov
Research into this structural class has explored its synthesis and reactivity. For instance, derivatives such as 1,5-dioxaspiro[5.5]undecane-2,4-diones have been synthesized and their crystal structures analyzed to understand their molecular geometry and intermolecular interactions. researchgate.net These studies provide insight into how substituents on the undecane (B72203) frame influence its properties. The synthesis of these compounds often starts from precursors like 1,1-dimethoxycyclohexane (B1328912), which cyclize to form the spiroketal core.
The reactivity of the 1,5-dioxaspiro[5.5]undecane system allows for various transformations, including oxidation, reduction, and substitution, enabling the introduction of diverse functional groups. This versatility makes the 1,5-dioxaspiro[5.5]undecane class, including the subject compound 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane , a valuable platform for developing new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-12-11(13-9-10)6-4-3-5-7-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSGRPJUXQGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCCCC2)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061040 | |
| Record name | 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-29-9 | |
| Record name | 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-dioxane-2-spirocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 3,3-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-1,3-DIOXANE-2-SPIROCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR188I264H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1,5 Dioxaspiro 5.5 Undecane, 3,3 Dimethyl and Analogues
Direct Construction of the 1,5-Dioxaspiro[5.5]undecane Skeleton
The direct assembly of the spiroketal core is a preferred strategy, offering atom economy and synthetic efficiency. Methodologies generally involve the formation of the two C-O bonds of the ketal from a ketone and two hydroxyl groups, either in a single cyclization event or in a rapid cascade.
Acid-Catalyzed Cyclization and Ketalization Approaches
Acid catalysis remains a fundamental and widely employed strategy for spiroketal synthesis. These methods rely on the activation of a ketone or its equivalent by a Brønsted or Lewis acid to facilitate nucleophilic attack by two hydroxyl groups, leading to the thermodynamically stable spiroketal product.
The most straightforward approach to the 1,5-dioxaspiro[5.5]undecane skeleton is the direct condensation of cyclohexanone (B45756) with a suitable 1,3-diol. To produce the title compound, 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-, the required diol is 2,2-dimethyl-1,3-propanediol. The reaction is typically driven by the removal of water and catalyzed by an acid.
A variety of acid catalysts can be employed for this transformation. For instance, the synthesis of the parent compound, 1,5-Dioxaspiro[5.5]undecane, has been achieved by reacting cyclohexanone and 1,3-propanediol (B51772) in the presence of zirconium chloride (ZrCl₄) in dichloromethane. This method yielded the desired spiroketal in 55% yield after one hour at room temperature. Another effective catalytic system involves the use of para-toluenesulfonic acid (p-TsOH) under anhydrous conditions. This acid catalyzes ketal exchange reactions, for example, between 1,1-dimethoxycyclohexane (B1328912) (a cyclohexanone ketal) and a diol to form the spiroketal framework. While these examples produce analogues, the methodology is directly applicable to the synthesis of the 3,3-dimethyl derivative by substituting the diol.
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| Cyclohexanone, 1,3-Propanediol | Zirconium chloride (ZrCl₄) | Dichloromethane | Room Temp, 1 hr | 1,5-Dioxaspiro[5.5]undecane | 55% | |
| 1,1-Dimethoxycyclohexane, TRIS-HCl | p-Toluenesulfonic acid (p-TsOH) | N,N-Dimethylformamide (DMF) | Ambient Temp | 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane | N/A |
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, known for its high acidity and utility as a building block. wikipedia.orgchemicalbook.comrsc.org While not a direct precursor to the title spiroketal, its structural components—a ketone (acetone) and malonic acid—provide a basis for analogous transformations to create the spiro[5.5]undecane dione (B5365651) skeleton.
Specifically, derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione can be prepared through reactions that mirror the synthesis of Meldrum's acid itself. researchgate.net For example, the Knoevenagel condensation of a benzaldehyde (B42025) derivative with 1,5-dioxaspiro[5.5]undecane-2,4-dione demonstrates the reactivity of this spirocyclic dione system. researchgate.net The synthesis of the core 1,5-dioxaspiro[5.5]undecane-2,4-dione involves the condensation of cyclohexanone with a malonic acid derivative, establishing the spirocyclic framework. These dione analogues serve as important intermediates for further functionalization. The chemistry of Meldrum's acid primarily involves its use as a potent C-nucleophile at the C5 position for alkylation and acylation reactions, which typically lead to ring-opened products like β-keto esters upon alcoholysis. orgsyn.orgclockss.org
Transition Metal-Mediated Cycloisomerization Strategies
Transition metal catalysis offers powerful and often milder alternatives to classical acid-catalyzed methods. These reactions typically involve the activation of unsaturated functionalities like alkynes, enabling intramolecular cyclization cascades to form complex structures such as spiroketals with high efficiency and stereocontrol.
Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as exceptionally effective for the cycloisomerization of alkyne-diols to form spiroketals. beilstein-journals.orgnih.gov This methodology provides significant advantages, as the alkyne moiety is relatively inert under many reaction conditions, allowing for greater functional group tolerance and strategic flexibility in multi-step syntheses. beilstein-journals.orgrsc.org
A typical procedure involves treating an alkyne-triol precursor with a catalytic amount of gold(I) chloride (AuCl) in a solvent like methanol (B129727). beilstein-journals.orgnih.gov The gold catalyst activates the alkyne for a 5-endo-dig cyclization, which can be followed by a cascade of reactions, including deprotection and a second cyclization, to yield the spiroketal. beilstein-journals.org This approach has been successfully used to synthesize oxygenated 5,5-spiroketals, which are structurally related to the spiro[5.5]undecane system. beilstein-journals.orgnih.gov The use of methanol as a solvent can be crucial in suppressing the formation of undesired furan (B31954) by-products. beilstein-journals.org DFT studies on related systems have helped to elucidate the reaction mechanisms and the reasons for the high regioselectivity observed in these transformations. rsc.org
| Catalyst | Substrate Type | Key Transformation | Product Type | Reference |
| Gold(I) chloride (AuCl) | Protected alkyne triol | Cycloisomerization/Deprotection | Hydroxylated 5,5-spiroketal | beilstein-journals.orgnih.gov |
| Gold(I)/Gold(III) | Alkyne-diol | Bicycloketalization | Bicyclic ketal isomers | rsc.org |
While gold catalysis is prominent, other transition metals such as palladium, copper, and rhodium are also utilized in sophisticated cyclization reactions to generate cyclic and spirocyclic frameworks.
Palladium-based catalysts are versatile tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of spirocycle synthesis, palladium-catalyzed reactions such as aminocarbonylation have been used to create related structures like 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane derivatives. researchgate.net Furthermore, palladium-catalyzed divergent cycloisomerization of 1,6-enynes has been developed to synthesize various five- and six-membered heterocycles, demonstrating the potential of palladium to mediate complex cyclization pathways. rsc.org
Copper-based catalytic systems are less commonly reported for the direct synthesis of the 1,5-dioxaspiro[5.5]undecane skeleton compared to gold or acid-catalyzed methods. However, copper catalysis is widely used in other cyclization and cross-coupling reactions that could be adapted for the synthesis of suitable precursors.
Rhodium-based catalysts are powerful for mediating complex annulations and cyclizations. nih.govrsc.org For instance, Rh(I) catalysts have been employed in the intramolecular annulation of 1,5-enyne-tethered cyclobutanones to construct complex C(sp³)-rich spirocyclic scaffolds. nih.gov Rhodium catalysis is also effective in the diastereoselective intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines, another class of oxygen-containing heterocycles. rsc.org While direct applications to the 1,5-dioxaspiro[5.5]undecane system are not prevalent, these examples showcase the capability of rhodium to construct complex cyclic ethers and spirocycles from acyclic precursors. researchgate.netrsc.org
Electrosynthetic Routes for Spiroketal Formation
Electrosynthesis has emerged as a powerful and sustainable platform for chemical transformations, offering a green alternative to conventional reagent-based methods. nih.govsigmaaldrich.com By using electrons as the "reagent," electrosynthesis often proceeds under mild conditions, minimizing waste and avoiding hazardous chemicals. nih.gov
Anodic Oxidation of Malonic Acids in Spiroketal Synthesis
A significant advancement in spiroketal synthesis is the development of an electrosynthetic method named eSpiro, which utilizes the anodic oxidation of malonic acids. rsc.orgrsc.org This approach provides a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations. rsc.org The reaction mechanism is believed to commence with the anodic oxidation of a malonate salt, which initiates a Hofer-Moest decarboxylation to produce a zwitterionic intermediate. rsc.org This carbocation is trapped by a solvent like methanol. A subsequent second decarboxylation and reaction with the solvent forms a diacetal intermediate, which then undergoes an acid-mediated double-ring closure to yield the final spiroketal product. rsc.org
This electrochemical oxidative decarboxylation has proven effective for a range of disubstituted malonic acids, leading to the formation of dimethoxy ketals which can be converted to the target spiroketals. researchgate.net The eSpiro method demonstrates considerable scalability, achieving yields as high as 98% in batch processes. rsc.orgrsc.org
Table 1: Key Features of the eSpiro Electrosynthetic Method
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Anodic oxidation of malonic acids | rsc.org |
| Key Transformation | Sequential Hofer-Moest decarboxylation followed by Brønsted acid-mediated cyclisation | rsc.orgrsc.org |
| Catalysis | Metal- and mercury-free | rsc.org |
| Reported Yield | Up to 98% in batch synthesis | rsc.orgrsc.org |
| Key Advantage | Avoids hazardous reagents and harsh conditions typical of conventional methods | rsc.org |
Green Chemistry Principles in Spiroketal Electrosynthesis
The electrosynthesis of spiroketals aligns with numerous principles of green chemistry. nih.gov The eSpiro method, in particular, exemplifies a sustainable synthetic route. rsc.orgrsc.org A primary advantage is the replacement of hazardous reagents, such as mercury salts or organolithium compounds, with electricity, a clean and renewable resource. nih.govrsc.org This significantly enhances the safety and environmental profile of the synthesis.
The process operates under mild conditions and demonstrates high atom economy. nih.govresearchgate.net The EcoScale score, a metric for evaluating the greenness of a chemical process, for the eSpiro method was calculated to be 45, a substantial improvement over the score of 2 for traditional approaches. rsc.org Electrosynthesis inherently prevents waste by avoiding stoichiometric chemical oxidants and reductants, and it often allows for simplified purification procedures. nih.govresearchgate.net Researchers are also exploring the use of green solvents to further enhance the sustainability of these electrochemical transformations. vapourtec.com
Cascade and Domino Reaction Sequences
Cascade or domino reactions, defined as processes involving two or more bond-forming transformations under the same conditions, offer remarkable efficiency in constructing complex molecules like spiroketals from simple starting materials. unimi.itiupac.org These sequences are prized for their atom economy, reduction of waste, and ability to rapidly build molecular complexity. iupac.orgresearchgate.netrsc.org
Autocatalytic Processes Involving Imines and Spiro[5.5]undecane Formation
A novel domino autocatalytic reaction has been developed for the synthesis of polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives. psu.edunih.gov This reaction occurs between imines and Meldrum's acid under acidic conditions, forming up to six new bonds in a single pot. psu.edu A key feature of this process is its remarkable diastereoselectivity. psu.edunih.gov
Double Michael Addition Protocols for Spirocyclic Systems
The double Michael addition is a powerful tool for the formation of cyclic and spirocyclic systems. unimi.it This strategy has been successfully employed to construct the spiro[5.5]undecane framework. One such approach involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones in a Lewis acid-catalyzed Michael reaction to yield 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. researchgate.net
Furthermore, a biocatalytic [5+1] double Michael addition protocol using D-aminoacylase (DA) has been developed to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic method proceeds in an organic solvent and is notable for producing almost exclusively the cis isomers, demonstrating high stereoselectivity. researchgate.net The double intramolecular hetero-Michael addition (DIHMA) of precursors like α,β-ynones also provides a viable route to assemble the spiroketal core.
Table 2: Comparison of Domino Reactions for Spiro[5.5]undecane Synthesis
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Autocatalytic Domino Reaction | Imines + Meldrum's acid | Autocatalysis by acetohydrazide by-product; remarkable diastereoselectivity; forms spiro[5.5]undecane-1,5,9-triones. | psu.edunih.gov |
| Biocatalytic Double Michael Addition | Cyclic 1,3-diones + Michael acceptors | Enzyme-catalyzed (D-aminoacylase); high stereoselectivity (almost exclusively cis isomers). | researchgate.net |
| Lewis Acid-Catalyzed Michael Reaction | Dimedone + trans,trans-diarylideneacetones | Forms highly substituted spiro[5.5]undecane-1,5,9-triones. | researchgate.net |
Stereocontrol and Diastereoselectivity in Spiroketal Synthesis
Achieving stereocontrol in the synthesis of spiroketals is a paramount challenge, as the stereochemistry at the spirocyclic center and adjacent carbons dictates the molecule's three-dimensional shape and biological activity. mskcc.org The formation of spiroketals often involves thermodynamically controlled cyclizations, where the product distribution is governed by the relative stability of the possible stereoisomers. mskcc.orgcdnsciencepub.com This stability is influenced by a combination of steric interactions and stereoelectronic effects, such as the anomeric and exo-anomeric effects. cdnsciencepub.com
For the 1,7-dioxaspiro[5.5]undecane system, a close analogue, it has been shown that the most stable configuration is typically the one where both oxygen lone pairs can engage in stabilizing anomeric effects, which often corresponds to a (E,E) conformation with both alkyl groups in equatorial positions. cdnsciencepub.com However, achieving kinetic control to access less stable isomers requires more sophisticated strategies. mskcc.org
Recent advances have focused on catalyst-controlled asymmetric reactions. For instance, iridium/silver/acid ternary catalytic systems have been used to access bisbenzannulated nih.govnih.gov-spiroketals with high diastereoselectivity (up to >20:1 dr) and excellent enantioselectivity (>99% ee). nih.gov Similarly, sequential gold and iridium catalysis in cascade reactions between alkynols and 2-(1-hydroxyallyl)phenols provides efficient access to chiral spiroketals. nih.gov Cascade reactions, such as the Michael-Aldol sequence, have been developed to afford spiropyrazolones bearing four chiral centers as a single diastereomer. nih.gov The stereoisomerism of 1,5-dioxaspiro[5.5]undecane derivatives is also heavily influenced by the position of substituents on the carbocyclic ring, which can affect the flexibility of the rings and the number of observable diastereomers. researchgate.net
Thermodynamic vs. Kinetic Control in Ring Closure
The formation of spiroketals, such as 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-, typically occurs via the acid-catalyzed cyclization of a dihydroxy ketone precursor. The stereochemical outcome of this ring closure can be governed by either thermodynamic or kinetic control, depending on the reaction conditions. wikipedia.orglibretexts.org
Kinetic Control: Under irreversible conditions (e.g., low temperatures, specific Lewis acids), the product ratio is determined by the relative rates of formation, reflecting the lowest energy transition state. wikipedia.orglibretexts.org Kinetically controlled spirocyclizations can provide access to less stable, or "contrathermodynamic," spiroketal isomers. nih.govnih.gov For example, studies on related systems have shown that certain Lewis acids, like Sc(OTf)₃ in THF, can promote kinetically controlled cyclizations to yield products of inversion, whereas in other solvents like CH₂Cl₂, the same catalyst can lead to the thermodynamically favored retention product. nih.gov
The choice of catalyst and solvent is crucial in directing the reaction toward the desired stereochemical outcome.
Table 1: Influence of Reaction Conditions on Spiroketalization Stereoselectivity
| Precursor Type | Catalyst/Solvent System | Control Type | Predominant Product | Reference |
|---|---|---|---|---|
| Acyclic Dihydroxy Ketone | Protic Acid (e.g., HCl), Heat | Thermodynamic | Most stable spiroketal (Anomerically favored) | imperial.ac.uk |
| Glycal Epoxide | Sc(OTf)₃ in THF | Kinetic | Inversion spiroketal (Contrathermodynamic) | nih.gov |
| Glycal Epoxide | Sc(OTf)₃ in CH₂Cl₂ | Thermodynamic | Retention spiroketal (Thermodynamically favored) | nih.gov |
| Glycal Epoxide | Ti(Oi-Pr)₄ | Kinetic | Retention spiroketal | acs.org |
Substrate-Controlled Stereoselective Rearrangements
The stereochemistry of the spiroketal can be dictated by chiral centers already present in the acyclic precursor. This substrate-controlled approach is a powerful tool for asymmetric synthesis. Rearrangements, often of intermediate species like cyclopropanes, can lead to the formation of chiral spiroketals with high stereofidelity.
A notable example involves a one-pot cyclopropanation-rearrangement (CP-RA) cascade reaction. acs.orgacs.org In this method, a chiral Rh(II) catalyst is used to form a spirocyclopropane from an exocyclic vinyl substrate. Subsequent treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), induces a desilylation and simultaneous rearrangement to afford the chiral spiroketal with excellent retention of enantiopurity (>95% ee). acs.orgacs.org The initial stereocenter established during the catalytic cyclopropanation directly controls the final stereochemistry of the spiroketal.
Enantioselective Approaches to Chiral Spiroketals
The synthesis of a single enantiomer of a chiral spiroketal is a significant challenge, often addressed through asymmetric catalysis. Organocatalysis has emerged as a particularly powerful strategy. benthamscience.com
Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze enantioselective spiroketalization reactions. acs.orgresearchgate.net These catalysts can operate through a variety of mechanisms, but often involve an asynchronous, concerted pathway where the acid co-catalyst activates the substrate and controls the facial selectivity of the cyclization. acs.org This approach has been used to synthesize a variety of chiral spiroketals with high enantiomeric excess (ee). acs.orgresearchgate.net For instance, domino reactions using organocatalysts can construct complex spiroketal lactones with both axial and central chirality in excellent yields and with high diastereo- and enantioselectivity (up to 99% ee and >20:1 dr). acs.orgacs.org
Derivatization and Functionalization of the 1,5-Dioxaspiro[5.5]undecane Core
Once the spiroketal core is assembled, its derivatization allows for the synthesis of more complex molecular architectures. The reactivity of the core can be harnessed to form new carbon-carbon bonds at positions adjacent to the ring oxygens.
Nucleophilic Reactivity of Spiroketal Derivatives
The spiroketal structure can be converted into a nucleophilic species, typically an enolate or silyl (B83357) enol ether, by treating a corresponding ketone precursor with a suitable base or silylating agent. nih.govpsu.edu For example, 1,5-Dioxaspiro[5.5]undecan-3-one can serve as a precursor to a nucleophile for various C-C bond-forming reactions. nih.gov These nucleophiles can then be reacted with a range of electrophiles. masterorganicchemistry.comlibretexts.orgyoutube.com
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. In this context, an enolate derived from a spiroketal precursor can act as the nucleophile. The reaction typically involves the in-situ generation of an enolate via decarboxylation of an allyl enol carbonate, which then attacks a π-allylpalladium complex. nih.govnih.gov
The choice of chiral ligand is critical for achieving high enantioselectivity. This methodology has been successfully applied to the synthesis of ketones bearing α-quaternary or tertiary stereocenters. nih.gov While direct examples involving 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane are specific, the principles have been demonstrated on analogous cyclic ketone systems, where silyl enol ethers are alkylated using a palladium catalyst, often under mild conditions.
Table 2: Representative Palladium-Catalyzed Allylic Alkylation of Ketone Enolates
| Ketone Substrate | Allyl Source | Ligand | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylcyclohexanone Enol Carbonate | Allyl | (S)-tBu-Phosferrox (L4) | Toluene | 84 | 85 | nih.gov |
| 2-Methyl-1-tetralone Enol Carbonate | Allyl | (S)-tBu-Phosferrox (L4) | Toluene | 95 | 95 | nih.gov |
| 2-Imidazolo-substituted Enol Carbonate | Allyl | L1 (Trost Ligand) | Dioxane | 88 | 91 | nih.gov |
Enolates derived from spiroketal ketones can also be employed as nucleophiles in aldol (B89426) reactions to form β-hydroxy ketone adducts. libretexts.org The stereochemical outcome of these reactions can often be predicted using the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state. harvard.edu
The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol product. harvard.edu By carefully selecting the base and reaction conditions to favor the formation of a specific enolate isomer, the diastereoselectivity of the aldol condensation can be controlled. This strategy has been used in the stereoselective synthesis of complex polyketide natural products containing spiroketal motifs. nih.govyoutube.comlmu.de For instance, 1,5-dioxaspiro[5.5]undecan-3-one has been successfully used as a nucleophile in stereoselective aldol condensations. nih.gov
Oxidation and Epoxidation Reactions of Unsaturated Spiroketal Precursors
The introduction of an epoxide ring onto an unsaturated precursor is a powerful strategy for creating reactive intermediates that can be converted into a variety of substituted spiroketals. This transformation is typically performed on α,β-unsaturated ketones that serve as precursors to the spiroketal framework.
A primary method for this transformation is the nucleophilic epoxidation of an electron-deficient alkene. wikipedia.org The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is particularly effective for α,β-unsaturated carbonyl compounds. youtube.com This method is often preferred over electrophilic epoxidation with peroxy acids (like m-CPBA) because it avoids potential side reactions, such as the Baeyer-Villiger oxidation of the ketone group. youtube.com
Research has shown that various oxidants and conditions can be employed to optimize these epoxidations. For instance, the use of cyclohexylidenebishydroperoxide as the oxygen source in the presence of a base like aqueous potassium hydroxide (B78521) has been reported to give excellent yields of the corresponding epoxides under mild conditions. nih.gov The choice of solvent is also critical, with polar aprotic solvents like 1,4-dioxane (B91453) and dimethoxyethane (DME) often providing nearly quantitative product formation in short reaction times. nih.gov
Furthermore, asymmetric epoxidation can be achieved using chiral phase-transfer catalysts, which allows for the synthesis of enantiomerically enriched spiroketal epoxides. nih.gov These chiral epoxides are valuable building blocks for the stereocontrolled synthesis of complex natural products containing the spiroketal motif. The stereochemical outcome of subsequent ring-opening and spirocyclization can be directed by the epoxide's configuration. nih.gov
| Precursor Type | Oxidizing Agent / Catalyst | Reaction Conditions | Outcome / Yield |
| α,β-Unsaturated Ketone | Hydrogen Peroxide / NaOH (Weitz-Scheffer Reaction) | Aqueous or alcoholic media | Good to excellent yields; avoids Baeyer-Villiger side reaction. youtube.com |
| α,β-Unsaturated Ketone | Cyclohexylidenebishydroperoxide / KOH | 1,4-Dioxane, Room Temp. | Excellent yields (up to 95%). nih.gov |
| α,β-Unsaturated Ketone | tert-Butyl Hydroperoxide (TBHP) / Chiral Prolinol-Metal Amide | Room Temperature | Excellent yields and high enantioselectivity (up to 99% ee). |
| Isoflavones (Unsaturated Ketone Analogue) | Cumyl Hydroperoxide / Chiral Phase-Transfer Catalyst | Biphasic system (e.g., Toluene/Water) | Nearly quantitative yields with high enantioselectivity (up to 98% ee). nih.gov |
| C1-Alkylglycal | Dimethyldioxirane (DMDO) or m-CPBA | CH₂Cl₂ | Stereoselective epoxidation, precursor for kinetic spirocyclization. nih.gov |
Introduction of Complex Substituents onto the Spirocyclic Scaffold
Functionalizing the pre-formed 1,5-Dioxaspiro[5.5]undecane scaffold is a key strategy for creating structural diversity. This is often achieved by leveraging a reactive functional group on the spiroketal ring system, such as a ketone. The synthesis of 1,5-dioxaspiro[5.5]undecan-3-one provides a versatile intermediate for introducing a wide array of substituents. nih.gov
One of the most powerful methods for this functionalization is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with a ketone or aldehyde. sigmaaldrich.comresearchgate.net In the context of spiroketals, reacting an intermediate like 1,5-dioxaspiro[5.5]undecane-2,4-dione with substituted aromatic aldehydes (e.g., 3,4-dimethylbenzaldehyde (B1206508) or trimethoxybenzylidene) in the presence of a weak base like piperidine (B6355638) yields complex benzylidene derivatives. researchgate.netresearchgate.net This approach effectively appends a large, functionalized substituent onto the spiroketal core through a new carbon-carbon double bond. researchgate.net
Another strategy involves the use of nitroalkanes as building blocks. nih.gov A nitro group can be carried through several synthetic steps before being converted into a carbonyl via the Nef reaction. This carbonyl then triggers the acid-catalyzed intramolecular cyclization to form the spiroketal. This pathway allows for the assembly of complex carbon skeletons prior to the formation of the spiroketal ring system itself. nih.gov
Furthermore, the ketone handle on intermediates like 1,5-dioxaspiro[5.5]undecan-3-one can be used for other transformations, such as stereoselective aldol condensations or palladium-catalyzed enantioselective allylic alkylations, to introduce chiral centers and complex side chains. nih.gov
| Spiroketal Precursor | Reagent(s) | Reaction Type | Introduced Substituent |
| 1,5-Dioxaspiro[5.5]undecane-2,4-dione | 3,4-Dimethylbenzaldehyde / Piperidine | Knoevenagel Condensation | 3-(3,4-Dimethylbenzylidene) group. researchgate.net |
| 1,5-Dioxaspiro[5.5]undecane-2,4-dione | 3,4,5-Trimethoxybenzaldehyde / Piperidine | Knoevenagel Condensation | 3-(3,4,5-Trimethoxybenzylidene) group. researchgate.net |
| Dihydroxy Ketone with Nitro Group | Acid / Heat | Nef Reaction followed by Spiroketalization | Forms the core spiroketal from a complex acyclic precursor. nih.gov |
| 1,5-Dioxaspiro[5.5]undecan-3-one | Aldehydes / LDA | Aldol Condensation | β-Hydroxy carbonyl substituent. nih.gov |
| 1,5-Dioxaspiro[5.5]undecan-3-one | Allylic acetate (B1210297) / Palladium catalyst | Allylic Alkylation | Chiral allylic substituent. nih.gov |
Structural Elucidation and Conformational Analysis of 1,5 Dioxaspiro 5.5 Undecane, 3,3 Dimethyl
Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.
In the absence of direct experimental spectra for the title compound, predictive tools can offer valuable estimations. The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for its spectral features.
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl groups, the methylene (B1212753) protons of the 1,3-dioxane (B1201747) and cyclohexane (B81311) rings. The chemical shifts would be influenced by the diamagnetic anisotropy of the C-O bonds and the rigid spirocyclic structure.
Predicted ¹³C NMR Data: The carbon NMR spectrum would be characterized by signals for the spiro carbon, the quaternary carbon bearing the dimethyl groups, and the various methylene carbons of the two rings. The chemical shift of the spiro carbon is particularly diagnostic.
A summary of predicted NMR data is presented below:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | Data not available | Data not available |
| Dioxane CH₂ | Data not available | Data not available |
| Cyclohexane CH₂ | Data not available | Data not available |
| Spiro Carbon | - | Data not available |
| Quaternary Carbon | - | Data not available |
Note: Specific predicted chemical shift values from reliable, citable sources were not available. The table structure is provided for illustrative purposes.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within the compound. The spectra are expected to be dominated by C-H and C-O stretching and bending vibrations.
Analysis of the closely related compound, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one , which incorporates a carbonyl group on the cyclohexane ring, offers insight into the expected vibrational modes of the spiroketal framework. nih.gov
Key IR Absorption Bands for a Related Spiroketal: The IR spectrum of a spiroketal is characterized by strong C-O stretching bands in the fingerprint region (typically 1200-1000 cm⁻¹). The C-H stretching vibrations of the methyl and methylene groups would appear around 2950-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the spirocyclic carbon skeleton, which are often weak in the IR spectrum.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 184.28 g/mol . nih.gov
The fragmentation of spiroketals often proceeds through pathways that lead to the stabilization of the resulting carbocations. For the title compound, fragmentation is likely initiated by the cleavage of the bonds alpha to the oxygen atoms. The fragmentation of the parent cyclohexanone (B45756) often involves the formation of a characteristic fragment at m/z 55. whitman.edu
A plausible fragmentation pathway for 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- would involve initial loss of alkyl radicals from the cyclohexane ring or fragmentation of the dioxane ring. Analysis of the mass spectrum of the related 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (molecular weight 198.26 g/mol ) shows prominent peaks that can help predict the fragmentation of the title compound. nih.gov
Observed Fragments for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: nih.gov
| m/z | Relative Intensity | Possible Fragment |
| 141 | 99.99 | [M - C₄H₉O]⁺ |
| 56 | 90.75 | [C₄H₈]⁺ |
| 69 | 77.94 | [C₅H₉]⁺ |
| 55 | 55.34 | [C₄H₇]⁺ |
| 41 | 34.52 | [C₃H₅]⁺ |
The base peak at m/z 141 in the 9-one derivative suggests a stable fragment resulting from a significant rearrangement and cleavage. nih.gov Similar complex fragmentation pathways would be expected for the title compound.
X-ray Crystallographic Studies
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and stereochemical relationships.
Determination of Absolute and Relative Stereochemistry
For 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-, a single-crystal X-ray diffraction study would be the ultimate method to unambiguously determine its solid-state conformation and the relative stereochemistry of its constituent rings. While the molecule itself is achiral, the crystallographic data would precisely define the chair conformation of the cyclohexane ring and the conformation of the 1,3-dioxane ring, which is influenced by the gem-dimethyl group.
As of now, a specific crystal structure for 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- has not been reported in publicly accessible databases. However, studies on similar spiroketal systems confirm that the cyclohexane ring typically adopts a chair conformation to minimize steric strain. The orientation of the 1,3-dioxane ring relative to the cyclohexane ring would be a key feature revealed by such a study.
Analysis of Ring Conformations (e.g., Dioxane and Cyclohexane Ring Puckering)
The conformational landscape of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- is primarily dictated by the puckering of its two constituent rings: the cyclohexane and the 3,3-dimethyl-1,3-dioxane rings. For the parent 1,7-dioxaspiro[5.5]undecane system, extensive research has shown that the most stable conformation involves both six-membered rings adopting a chair conformation. mst.edu This preference minimizes torsional and steric strain.
The relative orientation of the two rings at the spirocyclic center is crucial. In analogous [5.5] spiroketal systems, different isomers can exist, with the most stable one often being the one that maximizes stabilizing stereoelectronic effects, such as the anomeric effect. cdnsciencepub.com The diaxial arrangement of the C-O bonds at the spirocenter is generally favored, leading to a more stable conformation. mst.edu
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , especially when experimental data is scarce.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating electronic properties. For spiroketal systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d), have been shown to provide reliable predictions of relative energies and geometric parameters. mst.eduresearchgate.net
For 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , DFT calculations would be instrumental in:
Determining the preferred conformation by comparing the energies of different possible isomers (e.g., chair-chair, chair-boat).
Calculating key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Investigating the electronic properties, including the dipole moment and the distribution of electron density.
A study on 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione utilized DFT with the B3LYP method and a 6-31G** basis set to optimize the molecular structure and calculate vibrational frequencies, showing good agreement with experimental data. researchgate.net
Ab Initio Molecular Orbital Calculations for Conformational Energetics
Ab initio molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory for accurately determining the relative energies of different conformers. mst.edu These methods are crucial for understanding the subtle balance of forces that govern conformational preferences.
In a study of the parent 1,7-dioxaspiro[5.5]undecane, MP2 calculations with large basis sets (up to aug-cc-pVQZ) were used to compute the relative gas-phase energetics of its various isomers. The results confirmed that the conformer with both rings in a chair conformation and both oxygens in axial positions is the most stable by more than 2 kcal/mol. mst.edu Similar calculations for 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- would provide valuable insights into the energetic landscape and the influence of the gem-dimethyl group on conformational stability.
| Conformer of 1,7-Dioxaspiro[5.5]undecane | Relative Energy (kcal/mol) at MP2/aug-cc-pVQZ |
| Diaxial (Chair-Chair) | 0.00 |
| Axial-Equatorial (Chair-Chair) | > 2.00 |
| Diequatorial (Chair-Chair) | > 2.00 |
| Data is for the analogous 1,7-dioxaspiro[5.5]undecane system and is used here for illustrative purposes. mst.edu |
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to investigate hyperconjugative interactions, including the anomeric effect, which are crucial in determining the stability of spiroketals. nih.gov NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied donor orbital (like an oxygen lone pair, n) to an unoccupied acceptor orbital (like an antibonding C-O orbital, σ*).
For 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , NBO analysis would be expected to reveal significant n -> σ* interactions that contribute to the stabilization of the preferred conformation. The magnitude of these interactions is a direct measure of the anomeric effect's strength.
Theoretical Studies of Anomeric Effects and Stereoelectronic Influences
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the spiro center in this case) to adopt an axial orientation. cdnsciencepub.com This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygens and the antibonding orbital of the C-O bond of the other ring. cdnsciencepub.com
Computational Modeling of Axial Chirality and Helical Structures in Spirocyclic Systems
The unique three-dimensional architecture of spirocyclic compounds, characterized by two rings sharing a single atom, can give rise to axial chirality, even in the absence of traditional chiral centers. wikipedia.org This phenomenon is particularly relevant to substituted 1,5-dioxaspiro[5.5]undecane systems. Computational modeling serves as a powerful tool to investigate the stereochemical intricacies of these molecules, including the conformational preferences and the energetic barriers associated with the interconversion of enantiomeric forms.
In the case of 1,5-dioxaspiro[5.5]undecane, 3,3-dimethyl-, the presence of the gem-dimethyl group at the C3 position introduces significant steric considerations that influence the conformational equilibrium of the 1,3-dioxane ring. acs.org The spirocyclic nature of the molecule, where the two six-membered rings are perpendicular to each other, is the fundamental source of its potential chirality. youtube.com The two rings can be considered as being in different planes, and if the substitution pattern on each ring removes all planes of symmetry, the molecule as a whole becomes chiral.
Computational studies, often employing quantum-chemical methods like Density Functional Theory (DFT), are instrumental in dissecting the conformational landscape of such spiroketals. nih.gov These methods allow for the calculation of the relative energies of different conformations, such as the chair, twist-boat, and boat forms of the six-membered rings. For the 1,3-dioxane ring in 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane, the chair conformation is generally the most stable. researchgate.net The bulky gem-dimethyl group at C3 will have a significant impact on the ring's geometry and the energetic barriers to ring inversion.
The axial chirality of this spiro compound arises from the fixed, non-planar arrangement of the two rings. The interconversion between the two enantiomeric forms (helical twists) would require passing through a high-energy planar transition state, a process that is typically energetically unfavorable. Computational models can quantify this energy barrier, providing insight into the configurational stability of the chiral conformers. A higher energy barrier suggests that the enantiomers are less likely to interconvert at a given temperature, making their separation potentially feasible.
While specific computational data for 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is not extensively published, the principles of conformational analysis in disubstituted cyclohexanes and 1,3-dioxanes provide a strong basis for theoretical predictions. acs.orglibretexts.org The steric hindrance introduced by the 3,3-dimethyl groups is expected to create a more rigid structure, potentially leading to a more pronounced and stable axial chirality.
The concept of helical structures is intrinsically linked to the axial chirality of spiro compounds. The arrangement of the atoms in a chiral spiro molecule can be described as a right-handed or left-handed helix. Computational modeling can visualize these helical conformations and calculate their chiroptical properties, such as optical rotation and circular dichroism, which are crucial for comparing theoretical structures with experimental data. The study of helical structures is not limited to small molecules and has broader implications in understanding larger biological assemblies. aps.orgnih.gov
Below is a representative table illustrating the type of data that would be generated from a computational study on the conformational isomers of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-. The values are hypothetical and serve to demonstrate the application of computational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Ring A - Spiro - Ring B) | Predicted Optical Rotation ([α]D) |
| (R)-axial | 0.00 | 90.2° | +25.5 |
| (S)-axial | 0.00 | -90.2° | -25.5 |
| Transition State | 15.8 | 0° (Planar) | 0.0 |
This table showcases how computational modeling can provide quantitative data on the energetic landscape and stereochemical properties of spirocyclic systems. The relative energies indicate the stability of different conformers, while the dihedral angles describe their geometry. The predicted optical rotation is a key parameter for characterizing the chiral nature of the molecule.
Future Directions and Emerging Research Avenues in 1,5 Dioxaspiro 5.5 Undecane Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The traditional synthesis of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- would logically involve the acid-catalyzed ketalization of cyclohexanone (B45756) with 2,2-dimethyl-1,3-propanediol. While effective, this method can be subject to equilibrium control and may require harsh conditions. Future research is poised to develop more sophisticated and efficient synthetic strategies.
Modern synthetic chemistry is increasingly moving towards catalytic and stereoselective methods. For instance, the use of novel catalysts could offer milder reaction conditions and improved yields. The development of metal-based or organocatalytic systems for the formation of the spiroketal linkage is a promising avenue. A key challenge in spiroketal synthesis is the control of stereochemistry at the spirocyclic center, particularly when substituted precursors are used. While 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- is achiral, the development of stereoselective methods for related chiral derivatives is a major goal in the field. acs.orgacs.orgrsc.org
Table 1: Comparison of Potential Synthetic Methodologies for 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-
| Methodology | Precursors | Potential Advantages | Potential Challenges |
| Classical Acid Catalysis | Cyclohexanone, 2,2-dimethyl-1,3-propanediol | Simplicity, readily available starting materials | Equilibrium control, potentially harsh conditions |
| Metal-Catalyzed Ketalization | Cyclohexanone, 2,2-dimethyl-1,3-propanediol | Milder reaction conditions, higher yields | Catalyst cost and removal |
| Organocatalysis | Cyclohexanone, 2,2-dimethyl-1,3-propanediol | Metal-free, environmentally benign | Catalyst loading and efficiency |
| Cascade Reactions | Acyclic precursors | High atom economy, reduced workup | Complexity of reaction design |
Exploration of Unprecedented Reactivity and Molecular Rearrangements
The reactivity of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- is largely unexplored. The presence of the spiroketal functionality, however, suggests a rich and varied chemical behavior waiting to be discovered. The gem-dimethyl group on the 1,3-dioxane (B1201747) ring is expected to influence the stability and reactivity of the spiroketal moiety.
Acid-catalyzed rearrangements are a hallmark of spiroketal chemistry. researchgate.net Investigation into the behavior of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- under various acidic conditions could reveal novel rearrangement pathways, potentially leading to the formation of other heterocyclic systems. The stability of the spiroketal can be influenced by stereoelectronic effects, and the gem-dimethyl group may alter the conformational preferences and, consequently, the reactivity. acs.org
Furthermore, the photochemical and thermal reactivity of this compound is an open area of research. Irradiation or heating could induce unique electrocyclic reactions or fragmentations, offering pathways to novel molecular architectures. acs.orgrsc.org The study of such reactions could expand the synthetic utility of this spiroketal beyond its current role as a simple protecting group.
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. For 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , computational modeling can provide deep insights into its structure, stability, and reactivity.
Conformational analysis is crucial for understanding the behavior of cyclic and spirocyclic molecules. DFT calculations can be employed to determine the most stable conformation of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , taking into account the steric hindrance of the gem-dimethyl group and the anomeric effects inherent to the spiroketal system. researchgate.netmdpi.comnih.gov This knowledge is fundamental for predicting its reactivity and designing new reactions.
Computational models can also be used to rationalize and predict the outcomes of potential reactions. By calculating the energy barriers for different reaction pathways, researchers can identify the most likely products of a given transformation, thus guiding experimental work and accelerating the discovery of new reactivity. For instance, modeling the transition states of potential acid-catalyzed rearrangements could predict whether ring-opening, ring-expansion, or other transformations are favored.
Table 2: Computationally Derived Properties of Related Spiroketal Systems
| Property | 1,7-Dioxaspiro[5.5]undecane | 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives acs.org |
| Conformation | Predominantly chair-chair | Distorted envelope for the 1,3-dioxane ring |
| Key Interactions | Anomeric effects | C-H···O and π-stacking interactions |
| Computational Method | B3LYP-D3(BJ)/def2-TZVP mdpi.com | X-ray crystallography and DFT |
Note: Specific computational data for 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- is not currently available in the searched literature. The data presented is for related structures to illustrate the type of information that can be obtained.
Innovation in Spiroketal-Containing Functional Materials with Tailored Properties
The incorporation of spiroketal units into polymers and other materials is an emerging area of research with the potential for creating novel functional materials. The rigid and three-dimensional structure of the spiroketal moiety can impart unique properties to a polymer backbone.
While no functional materials based specifically on 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- have been reported, the general principles of spiroketal-containing materials suggest exciting possibilities. For example, incorporating this spiroketal into a polymer could enhance its thermal stability, solubility, and mechanical properties. The development of spiroketal-based polymers for applications in areas such as gas separation membranes, optical materials, or as matrices for controlled release systems is a promising research direction.
Another area of innovation lies in the synthesis of liquid crystals containing the 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- unit. The rigid spirocyclic core could act as a mesogenic unit, leading to the formation of novel liquid crystalline phases with potential applications in display technologies and sensors.
Integration of Machine Learning and Artificial Intelligence in Spiroketal Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from reaction prediction to the discovery of new molecules with desired properties. For a relatively unexplored compound like 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- , AI and ML can play a significant role in accelerating its investigation.
ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. acs.orgrsc.org This could be particularly useful for predicting the success of novel synthetic routes to 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- or for forecasting the products of its reactions under various conditions. By analyzing vast datasets of chemical reactions, ML algorithms can identify subtle patterns that may not be apparent to human chemists, leading to the discovery of new and unexpected reactivity.
Furthermore, generative AI models can be used for the de novo design of new molecules. By specifying a set of desired properties, such as high thermal stability or specific electronic characteristics, an AI model could propose novel derivatives of 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- that are optimized for a particular application. This approach has the potential to dramatically accelerate the discovery of new functional materials and molecules based on this spiroketal scaffold.
Q & A
Q. What are the primary spectral techniques for characterizing 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-?
Answer: Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine molecular weight (CHO, MW 184.26) and fragmentation patterns, as demonstrated in studies analyzing derivatives .
- Nuclear Magnetic Resonance (NMR): H and C NMR (e.g., at 400.13 MHz) resolve substituent positions and confirm spirocyclic geometry. For example, signals for methyl groups at C3 and C3′ are distinct in H NMR spectra .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, revealing ring conformations (e.g., boat-shaped dioxane vs. chair cyclohexane) and hydrogen-bonding networks .
Q. What synthetic routes are effective for preparing derivatives of this compound?
Answer: Common methods include:
- Knoevenagel Condensation: Reacting the spirocyclic dione with aldehydes (e.g., 4-bromobenzaldehyde) in ethanol to form α,β-unsaturated ketone derivatives. This approach yields products like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione .
- Acid-Catalyzed Cyclization: Utilizing precursors like 1,1-dimethoxy-N,N-dimethylmethanamine to generate intermediates for heterocyclic coupling, achieving yields up to 67% in optimized conditions .
Q. How does the spirocyclic conformation influence reactivity and stability?
Answer: The fused dioxane and cyclohexane rings adopt distinct conformations:
- The 1,3-dioxane ring often exhibits a distorted boat conformation , while the cyclohexane ring adopts a chair conformation , as confirmed by X-ray studies. This rigidity affects steric hindrance and electronic properties, influencing nucleophilic attack sites .
- Substituents at C3 and C3′ (e.g., methyl groups) enhance thermal stability by reducing ring strain, as shown in thermodynamic analyses .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s properties?
Answer:
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets simulate optimized geometries, vibrational frequencies (FT-IR), and electronic spectra (UV-Vis). These align with experimental data, validating intramolecular charge transfer in fluorescent derivatives .
- Molecular Dynamics (MD): Predicts solvent interactions and stability of hydrogen-bonded frameworks (e.g., O–H⋯O and N–H⋯O bonds in crystal lattices) .
Q. What contradictions exist in experimental data, and how can they be resolved?
Answer:
- Synthetic Yields: Low yields (e.g., 3.5% in early methods) contrast with optimized protocols (67%). Resolution involves adjusting catalysts (e.g., KOH vs. NaOEt) or reaction times .
- Conformational Flexibility: Discrepancies in ring puckering parameters (Cremer-Pople analysis) across studies suggest solvent or temperature effects. Controlled crystallization experiments (e.g., varying ethanol/water ratios) clarify these trends .
Q. How do substituents affect fluorescence and thermodynamic properties?
Answer:
- Fluorescence: Derivatives coupled with benzimidazole moieties exhibit blue/purplish-blue emission (λ ~450 nm) due to extended π-conjugation. Substituents like electron-withdrawing groups (Br, NO) enhance quantum yields .
- Thermodynamics: Differential Scanning Calorimetry (DSC) reveals melting points (~125–127°C) and decomposition pathways. Methyl groups at C3/C3′ increase thermal stability by 10–15°C compared to unsubstituted analogs .
Q. What advanced functionalization strategies enable applications in materials science?
Answer:
- Aminomethylation: Reacting with primary amines and formaldehyde forms diazaspiro derivatives, useful as chiral ligands or catalysts .
- Spirocyclic Meldrum’s Acid Analogues: These act as precursors for bioactive molecules, with stereoselective additions to nitroolefins achieving >90% enantiomeric excess (ee) in some cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
